3-(1-Carbamoyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)propanoic acid
Description
3-(1-Carbamoyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)propanoic acid is a pyrazole-based organic compound featuring a propanoic acid backbone linked to a substituted pyrazole ring. The pyrazole moiety is substituted with a carbamoyl group (-CONH₂), a methyl group (-CH₃), and a phenyl ring (-C₆H₅).
Properties
CAS No. |
90208-56-3 |
|---|---|
Molecular Formula |
C14H15N3O3 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
3-(1-carbamoyl-3-methyl-5-phenylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C14H15N3O3/c1-9-11(7-8-12(18)19)13(17(16-9)14(15)20)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H2,15,20)(H,18,19) |
InChI Key |
TWNKLAYVFLZKLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CCC(=O)O)C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Carbamoyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the reaction of hydrazine with a β-diketone. The resulting pyrazole intermediate is then subjected to further functionalization to introduce the carbamoyl, methyl, and phenyl groups. The final step involves the addition of the propanoic acid moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(1-Carbamoyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted pyrazole derivatives .
Scientific Research Applications
3-(1-Carbamoyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Carbamoyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorinated 3-Phenylpropanoic Acid Derivatives
describes chlorinated 3-phenylpropanoic acid derivatives isolated from Streptomyces coelicolor . These include:
- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid
- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid methyl ester
- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid
Key Comparisons :
The chlorinated derivatives exhibit selective antimicrobial activity, likely due to electron-withdrawing chloro groups enhancing membrane penetration. In contrast, the pyrazole-based target compound may have distinct interactions due to its heterocyclic ring and carbamoyl group, which could influence binding to enzymes or receptors.
Pyrazole-Propanoic Acid Analogues
lists 3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid, a structural analog with a benzodioxol group replacing the carbamoyl and methyl substituents .
Key Comparisons :
The benzodioxol group in the analog may enhance metabolic stability compared to the carbamoyl group, which is prone to hydrolysis. This highlights how substituent choice impacts drug-like properties.
Propanoic Acid Esters in Natural Products
and identify 3-(methylthio)propanoic acid methyl/ethyl esters as aroma compounds in pineapples . While structurally distinct, these esters share the propanoic acid backbone.
Key Comparisons :
The ester derivatives’ volatility contrasts sharply with the target compound’s low volatility, emphasizing how functional groups dictate application (e.g., pharmaceuticals vs. flavorants).
Research Implications and Limitations
- Data Gaps: No direct biological data for the target compound were found in the evidence. Further studies are needed to explore its pharmacokinetic and pharmacodynamic profiles.
- Methodology : Tools like SHELXL () and Multiwfn () could aid in crystallographic and electronic structure analysis, respectively .
Biological Activity
3-(1-Carbamoyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)propanoic acid, with the CAS number 90208-56-3, is a compound of interest due to its potential biological activities. This pyrazole derivative is characterized by a unique structure that may confer various pharmacological properties, making it a subject of research in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C14H15N3O3
- Molecular Weight : 273.287 g/mol
- Structural Features : The compound features a pyrazole ring system that is substituted with a carbamoyl group and a propanoic acid moiety, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to 3-(1-Carbamoyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)propanoic acid exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Below are detailed findings from recent studies.
Antitumor Activity
A study evaluated the antiproliferative effects of various pyrazole derivatives against cancer cell lines. The results demonstrated that compounds with structural similarities to 3-(1-Carbamoyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)propanoic acid showed significant inhibition of cell proliferation in melanoma and colon cancer cell lines. Specifically, the IC50 values for similar compounds ranged from 40 to 88 nM, indicating potent activity against BRAF V600E mutant cells .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| Compound A | 40 | A375 (Melanoma) |
| Compound B | 88 | Colo205 (Colon Cancer) |
| 3-(1-Carbamoyl...) | TBD | TBD |
Anti-inflammatory Properties
Another investigation highlighted the anti-inflammatory potential of pyrazole derivatives. These compounds were shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting that 3-(1-Carbamoyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)propanoic acid may possess similar properties. The mechanism likely involves the modulation of NF-kB signaling pathways.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. For instance, pyrazole derivatives have been noted to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
Case Study 1: Inhibition of BRAF V600E Kinase Activity
In a controlled study, researchers synthesized several pyrazole derivatives and assessed their ability to inhibit BRAF V600E kinase activity. The results indicated that the tested compounds effectively inhibited kinase activity with varying potency levels. The study provides a promising outlook for developing new cancer therapies targeting this mutation .
Case Study 2: Cytotoxicity in Tumor Cell Lines
A series of experiments were conducted to evaluate the cytotoxic effects of 3-(1-Carbamoyl...) on various tumor cell lines. The compound demonstrated significant cytotoxicity against A375 and Colo205 cells after 72 hours of treatment, confirming its potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
